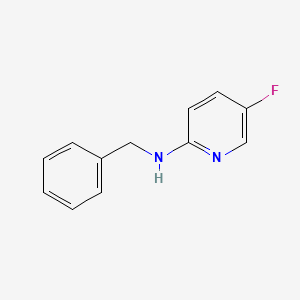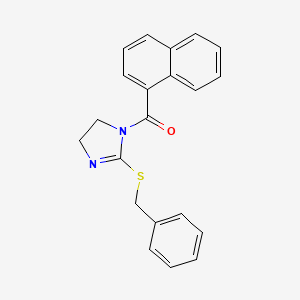
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The molecule also features an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. Additionally, the presence of a benzylthio group suggests the compound may have interesting reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzylthio group might be susceptible to oxidation, and the imidazole ring might participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might contribute to its stability and affect its solubility in different solvents .Scientific Research Applications
Structural and Molecular Interactions
Compounds similar to "(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone" often exhibit unique molecular and crystal structures that facilitate various types of intermolecular interactions. For instance, compounds like 1,8-Bis(4-aminobenzoyl)-2,7-dimethoxynaphthalene demonstrate crystallographically imposed symmetry and engage in intermolecular hydrogen bonding and π–π stacking interactions. These interactions are critical for understanding molecular assembly and designing materials with specific properties (Nishijima et al., 2010).
Synthetic Applications and Chemical Reactions
Compounds with the naphthalen-1-yl)methanone motif are used in various synthetic pathways to create novel chemical structures. For example, the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety from sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone demonstrates the versatility of these compounds in heterocyclic chemistry. These synthetic routes open new avenues for the development of materials and molecules with potential applications in pharmaceuticals and materials science (Abdelhamid et al., 2012).
Photophysical Properties
The photophysical properties of compounds structurally related to "this compound" have been studied for their potential applications in fluorescent materials. For instance, novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes exhibit red-shifted absorption maxima and high molar extinction coefficients, making them suitable for applications in dyeing and optical materials (Jadhav et al., 2018).
Anticancer Evaluations
Research on synthetic routes leading to compounds like "(3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone" has also explored their potential anticancer applications. By reacting with different nucleophiles, these compounds undergo transformations that yield structures evaluated for their anticancer properties, demonstrating the medicinal chemistry applications of naphthalene derivatives (Gouhar & Raafat, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)23-14-13-22-21(23)25-15-16-7-2-1-3-8-16/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGZSZWJVZHPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2669077.png)
![2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole](/img/structure/B2669081.png)
![N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B2669082.png)
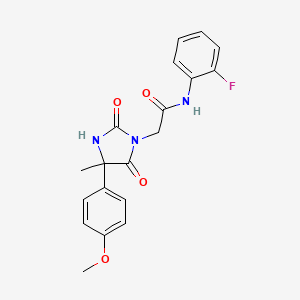
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2669085.png)
![2,6-Dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2669086.png)
![5-allyl-N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669089.png)
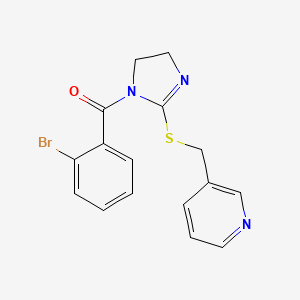
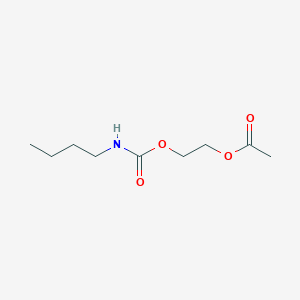
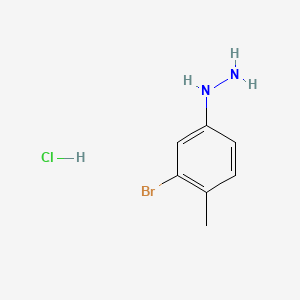
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2669096.png)
![N-(4-isopropylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2669097.png)
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2669099.png)
